H-Cys(bzl)-obzl P-tosylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

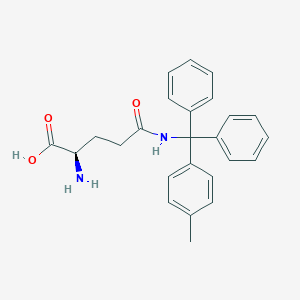

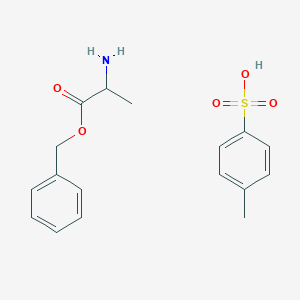

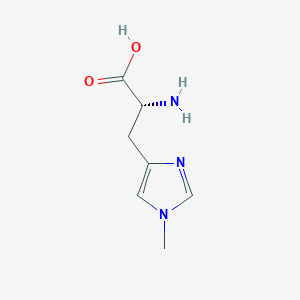

H-Cys(bzl)-obzl P-tosylate is a chemical compound with the CAS Number: 73995-16-1 . Its IUPAC name is benzyl 2-amino-3-(benzylthio)propanoate 4-methylbenzenesulfonate . The molecular weight of this compound is 473.61 .

Molecular Structure Analysis

The InChI code for H-Cys(bzl)-obzl P-tosylate is 1S/C17H19NO2S.C7H8O3S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10) .Physical And Chemical Properties Analysis

H-Cys(bzl)-obzl P-tosylate is stored at room temperature .Applications De Recherche Scientifique

1. Redox Properties in Peptides

H-Cys(bzl)-obzl P-tosylate is potentially relevant to the field of peptide chemistry, particularly in the context of studying the redox properties of peptides. For instance, research on ferrocenoyl-dipeptides has indicated that such compounds demonstrate reversible one-electron oxidations, with their redox behavior being significantly influenced by the solvent used. The study emphasizes the importance of solvent interactions, particularly hydrogen bonding, with the peptide molecules (Baker, Kraatz, & Quail, 2001)(source).

2. Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy, which could potentially involve compounds like H-Cys(bzl)-obzl P-tosylate, is crucial in solid-phase peptide synthesis (SPPS). This method is integral for producing peptides for pharmaceutical and basic research purposes. It offers reliability in synthesizing long and complex polypeptides and facilitates the production of C-terminal thioesters for native chemical ligation applications. The methodology also involves safe handling and cleavage techniques using anhydrous hydrogen fluoride, underlining the importance of H-Cys(bzl)-obzl P-tosylate in such complex synthetic processes (Muttenthaler, Albericio, & Dawson, 2015)(source).

3. Separation Processes in the Petrochemical Industry

H-Cys(bzl)-obzl P-tosylate's structural components might be relevant in separation processes within the petrochemical sector. Studies have highlighted the utilization of specific cage-like structures for the selective separation of certain hydrocarbons, a process that is both environmentally friendly and energy-efficient. These separation processes rely on specific molecular interactions, which could potentially involve compounds related to H-Cys(bzl)-obzl P-tosylate (Ding et al., 2021)(source).

4. Proton Magnetic Resonance Spectroscopy in Peptide Analysis

Compounds similar to H-Cys(bzl)-obzl P-tosylate are used in proton magnetic resonance spectroscopy to analyze peptides involved in crucial biological processes, such as insulin synthesis. These studies provide insights into peptide structure, dynamics, and interactions at the molecular level (Dale & Jones, 1977)(source).

Safety And Hazards

Propriétés

IUPAC Name |

benzyl (2R)-2-amino-3-benzylsulfanylpropanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S.C7H8O3S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOXTFAXWXQKPW-NTISSMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CSCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cys(bzl)-obzl P-tosylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)